4-Methoxy-1-methylcyclohexanamine
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Overview
Description
4-Methoxy-1-methylcyclohexanamine is an organic compound with the molecular formula C8H17NO It is a derivative of cyclohexanamine, featuring a methoxy group at the fourth position and a methyl group at the first position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methylcyclohexanamine typically involves the following steps:
Starting Material: The process begins with 4-methoxycyclohexanone.
Reductive Amination: The 4-methoxycyclohexanone undergoes reductive amination using methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a palladium catalyst. This step introduces the amine group at the first position.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Raney nickel or palladium on carbon are commonly used to facilitate the reduction process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 4-Methoxycyclohexanone or 4-methoxycyclohexanal.
Reduction: 4-Methoxy-1-methylcyclohexanol.
Substitution: Various substituted cyclohexanamines depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-1-methylcyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of neurotransmitter analogs.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methylcyclohexanamine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptor sites, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexanamine: Lacks the methoxy and methyl groups, making it less sterically hindered.
4-Methoxycyclohexanamine: Similar structure but without the methyl group at the first position.
1-Methylcyclohexanamine: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: 4-Methoxy-1-methylcyclohexanamine is unique due to the presence of both the methoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-methoxy-1-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(9)5-3-7(10-2)4-6-8/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUADFOJRYMBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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